14-Methyldotriacontane

Description

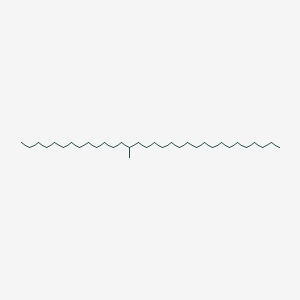

14-Methyldotriacontane (CAS: 58349-84-1) is a branched alkane with the molecular formula C₃₃H₆₈ and a molecular weight of 464.53 g/mol . It belongs to the hydrocarbon class, characterized by a single methyl group (-CH₃) branching at the 14th carbon of a 32-carbon backbone (dotriacontane, C₃₂H₆₆). This structural modification impacts its physical and chemical properties compared to linear alkanes, such as reduced crystallinity and lower melting points due to disrupted molecular packing .

Properties

CAS No. |

58349-84-1 |

|---|---|

Molecular Formula |

C33H68 |

Molecular Weight |

464.9 g/mol |

IUPAC Name |

14-methyldotriacontane |

InChI |

InChI=1S/C33H68/c1-4-6-8-10-12-14-16-17-18-19-20-22-24-26-28-30-32-33(3)31-29-27-25-23-21-15-13-11-9-7-5-2/h33H,4-32H2,1-3H3 |

InChI Key |

DOIBTVCEXBAWIB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14-Methyldotriacontane typically involves the coupling of smaller hydrocarbon fragments. One common method is the catalytic hydrogenation of unsaturated precursors. The reaction conditions often include high temperatures and pressures, along with the use of catalysts such as palladium or platinum on carbon .

Industrial Production Methods: Industrial production of 14-Methyldotriacontane may involve the extraction from natural sources, followed by purification processes such as distillation and chromatography. The compound can also be synthesized through chemical processes involving the polymerization of smaller hydrocarbons .

Chemical Reactions Analysis

Types of Reactions: 14-Methyldotriacontane primarily undergoes reactions typical of alkanes, including:

Oxidation: This reaction can produce alcohols, aldehydes, and carboxylic acids.

Reduction: Although less common, reduction can lead to the formation of smaller hydrocarbons.

Substitution: Halogenation reactions, particularly with chlorine and bromine, can occur under specific conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.

Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and metal catalysts like palladium or platinum.

Substitution: Halogenation typically requires ultraviolet light (UV) or heat to initiate the reaction.

Major Products:

Oxidation: Alcohols, aldehydes, and carboxylic acids.

Reduction: Smaller hydrocarbons.

Substitution: Halogenated alkanes.

Scientific Research Applications

14-Methyldotriacontane has several applications in scientific research:

Chemistry: Used as a standard in gas chromatography for the analysis of complex hydrocarbon mixtures.

Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection against desiccation.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.

Industry: Utilized in the formulation of waxes and lubricants.

Mechanism of Action

The mechanism of action of 14-Methyldotriacontane is primarily related to its physical properties rather than specific biochemical interactions. As a long-chain hydrocarbon, it forms a hydrophobic barrier that can protect surfaces from water and microbial penetration. In biological systems, it may interact with lipid membranes, influencing their fluidity and permeability .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 14-Methyldotriacontane with structurally related branched alkanes and their linear counterparts:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Branching Position(s) | Key Structural Features |

|---|---|---|---|---|

| 14-Methyldotriacontane | C₃₃H₆₈ | 464.53 | 14 | Single methyl branch |

| Dotriacontane (linear) | C₃₂H₆₆ | 450.97 | None | Fully linear chain |

| 13-Methyltriacontane | C₃₁H₆₄ | 436.50 | 13 | Single methyl branch |

| 14,18-Dimethyldotriacontane | C₃₄H₇₀ | 478.55 | 14, 18 | Two methyl branches |

| 2,6,10,14,19,23,27,31-Octamethyldotriacontane | C₄₀H₈₂ | 563.08 | 2,6,10,14,19,23,27,31 | Eight methyl branches (highly branched) |

Key Observations :

- Branching Complexity: Increasing the number of methyl branches (e.g., from 14-Methyldotriacontane to octamethyldotriacontane) significantly elevates molecular weight and reduces symmetry, which typically lowers melting points and enhances solubility in nonpolar solvents .

- Positional Isomerism : Compounds like 13-Methyltriacontane (C₃₁H₆₄) and 14-Methyldotriacontane (C₃₃H₆₈) differ in chain length and methyl group position, which can influence intermolecular interactions and phase behavior .

Physical and Thermodynamic Properties

Limited data are available for 14-Methyldotriacontane, but comparisons can be inferred from its analogs:

| Property | 14-Methyldotriacontane | Dotriacontane (Linear) | 2,6,10,14,19,23,27,31-Octamethyldotriacontane |

|---|---|---|---|

| Density (g/cm³) | Not reported | 0.8124 | Not reported |

| Water Solubility | Insoluble | Insoluble | Insoluble |

| Melting Point | Not reported | 72–74°C (literature) | Not reported |

| Thermodynamic Stability | Presumed stable | Stable under storage | Likely less stable due to branching |

Notes:

- Dotriacontane’s density and stability data (from NIST) suggest that linear alkanes exhibit higher crystallinity than branched variants .

- The absence of melting point data for 14-Methyldotriacontane highlights a research gap. However, branched alkanes generally have lower melting points than their linear counterparts due to reduced van der Waals interactions .

Regulatory Status :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.